2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole
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Overview
Description
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is a heterocyclic compound that belongs to the imidazole family. Imidazole derivatives are known for their broad range of biological and chemical properties, making them significant in various fields such as medicine, chemistry, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole typically involves multi-component reactions. Common methods include the Debus-Radziszewski synthesis, Wallach synthesis, and Marckwald synthesis . These methods often involve the condensation of 1,2-diketones, ammonium acetate, aldehydes, and anilines under various catalytic conditions .
Industrial Production Methods
Industrial production of imidazole derivatives, including this compound, often employs green chemistry principles. This includes the use of environmentally friendly solvents and catalysts to optimize synthetic efficiency and reduce waste .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A simpler compound with a similar core structure.
2-Substituted-8-methyl-3,6-dihydroimidazo[4,5-c]pyrazolo[3,4-e]pyridazine: Another complex imidazole derivative with different substituents.
Imidazoquinoxaline: A related compound with a quinoxaline ring fused to the imidazole core.
Uniqueness
2,6-Dimethyl-7-phenyl-3,8-dihydroimidazo[4,5-g]indole is unique due to its specific substituents and the resulting chemical and biological properties. Its structure allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields .
Properties
CAS No. |
113597-46-9 |
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Molecular Formula |
C17H15N3 |
Molecular Weight |
261.32 g/mol |
IUPAC Name |
2,6-dimethyl-7-phenyl-3,8-dihydropyrrolo[2,3-e]benzimidazole |
InChI |
InChI=1S/C17H15N3/c1-10-13-8-9-14-17(19-11(2)18-14)16(13)20-15(10)12-6-4-3-5-7-12/h3-9,20H,1-2H3,(H,18,19) |
InChI Key |
YULPWEPIAMDPEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=CC3=C2N=C(N3)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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